molecular formula C23H21NO4 B6524739 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 929373-13-7

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No. B6524739
CAS RN: 929373-13-7
M. Wt: 375.4 g/mol
InChI Key: WRAMDNVPLYNIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to react 7-amino-4-methylcoumarin (1) with various organic halides to form the (4-methyl-2-oxo-2H-chromen-7-yl)amino methylcoumarins (5a–c), benzofuran (6), and benzoxazol (7). Additionally, N-substituted derivatives like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (11a–h) and (12a–d) can be prepared by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides (2–4, 9, and 10) .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of 203–205°C .

Scientific Research Applications

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has been studied for its potential applications in a variety of scientific fields. In particular, it has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential applications in the synthesis of organic compounds, such as polymers, as well as for its potential use as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

The use of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide in laboratory experiments has several advantages. In particular, it is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage and use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. In particular, it is a relatively low-yield compound, meaning that it is not always possible to obtain the desired amount of this compound from a single reaction. Additionally, this compound is a relatively toxic compound, meaning that it must be handled with care in order to minimize the risk of exposure.

Future Directions

The potential future directions for research on N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide are numerous. In particular, further research could be conducted to determine the exact mechanism of action of the compound, as well as to identify additional therapeutic applications. Additionally, research could be conducted to optimize the synthesis of this compound, in order to improve the yield of the reaction. Additionally, research could be conducted to identify additional biochemical and physiological effects of this compound, as well as to identify potential side effects of the compound. Finally, research could be conducted to identify additional applications of this compound, such as its potential use in the synthesis of organic compounds.

Synthesis Methods

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide has been studied by a variety of scientists. The most common method of synthesis involves the reaction of 2-ethyl-2-oxo-2H-chromen-4-yl acetate with benzofuran-3-ylmethyl isocyanide. This reaction produces this compound, as well as other byproducts. This reaction is typically carried out in a polar solvent, such as methanol or ethanol, at a temperature of approximately 60°C.

properties

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-4-14-9-10-19-16(11-14)17(12-20(25)27-19)22-21(24-23(26)13(2)3)15-7-5-6-8-18(15)28-22/h5-13H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAMDNVPLYNIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.